molecular formula C24H18F3N3O3S B2914919 (Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 301338-14-7

(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2914919
CAS No.: 301338-14-7
M. Wt: 485.48
InChI Key: RVLIHGGNQPIWAC-KAMYIIQDSA-N
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Description

The compound (Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(3-(trifluoromethyl)phenyl)furan-2-yl moiety. The (Z)-configuration of the acrylamido group and the electron-withdrawing trifluoromethyl (CF₃) substituent likely influence its physicochemical properties, such as solubility and metabolic stability .

Properties

IUPAC Name

2-[[(Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3S/c25-24(26,27)15-5-3-4-13(10-15)18-9-8-16(33-18)11-14(12-28)22(32)30-23-20(21(29)31)17-6-1-2-7-19(17)34-23/h3-5,8-11H,1-2,6-7H2,(H2,29,31)(H,30,32)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLIHGGNQPIWAC-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex synthetic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that enhance its biological activity:

  • Core Structure : Tetrahydrobenzo[b]thiophene moiety
  • Functional Groups : Cyano group, acrylamide linkage, trifluoromethyl-substituted phenyl group, and furan ring

The molecular formula is C19H16F3N3O2SC_{19}H_{16}F_3N_3O_2S, with a molecular weight of approximately 397.41 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Lines : Preliminary assays indicate that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values reported around 10 µM.
    • A549 (lung cancer) : IC50 values similar to those observed in MCF-7 cells.
    These values suggest a promising potential for developing this compound as an anticancer agent .
  • Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. It appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the phosphomolybdenum method:

  • Total Antioxidant Capacity (TAC) : The compound demonstrated TAC comparable to ascorbic acid, indicating its potential in combating oxidative stress-related diseases .

Anti-inflammatory Effects

Research has indicated that thiophene derivatives, including this compound, possess anti-inflammatory properties:

  • Inhibition of COX and LOX Enzymes : The compound has shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Specific IC50 values have been reported in the range of 20–30 µM for various derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of the compound:

Functional GroupImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and potency
Cyano GroupIncreases reactivity with biological targets
Furan RingContributes to antioxidant properties

These insights help guide further modifications to improve efficacy and reduce toxicity .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several tetrahydrobenzo[b]thiophene derivatives, including our target compound. Biological evaluations highlighted its potent activity against resistant strains of Mycobacterium tuberculosis (MIC = 0.20–0.44 µM), showcasing its broad-spectrum antimicrobial potential .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, demonstrating significant reductions in inflammation markers when administered at therapeutic doses .

Comparison with Similar Compounds

Research Implications and Gaps

  • Further assays (e.g., kinase inhibition, cytotoxicity) are warranted.
  • Computational Studies : Density functional theory (DFT) simulations (as in ) could predict reactivity and binding modes .

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